Aculeatins A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

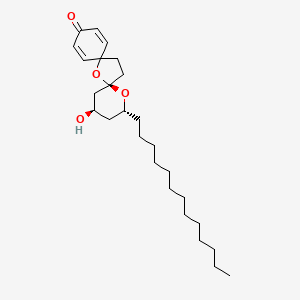

Aculeatins A, also known as this compound, is a useful research compound. Its molecular formula is C26H42O4 and its molecular weight is 418.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimalarial Activity

Aculeatin A exhibits potent antimalarial properties, making it a significant candidate for the development of new therapeutic agents against malaria.

- Mechanism of Action : Aculeatin A has been shown to inhibit the growth of Plasmodium falciparum, with an IC50 value ranging from 0.18 to 3.0 µM, indicating its effectiveness at submicromolar concentrations . This compound's unique 1,7-dioxadispiro[5.1.5.2]pentadecane skeleton is believed to contribute to its antimalarial activity.

- Synthetic Approaches : Over the past decade, multiple synthetic routes have been developed to produce Aculeatin A, including a novel total synthesis via a stepwise strategy that involves Claisen condensation and intramolecular oxa-Michael addition . These synthetic methods not only facilitate the production of Aculeatin A but also allow for the creation of analogs with enhanced potency against malaria.

| Synthesis Method | Key Features | Yield |

|---|---|---|

| Stepwise Approach | Claisen condensation, cyclodehydration | 42% overall yield |

| Double Oxa-Michael Addition | Concise synthesis in 8-10 steps | ~10% overall yield |

Anticancer Properties

In addition to its antimalarial effects, Aculeatin A has been investigated for its potential as an anticancer agent.

- Cytotoxicity Studies : Aculeatin A has demonstrated significant cytotoxic activity against various human cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). In vitro studies revealed an effective dose range (ED50) of 0.2–1.0 µM against these cell lines .

- In Vivo Efficacy : Further evaluation using an in vivo hollow fiber assay showed that Aculeatin A inhibited tumor growth at doses ranging from 6.25 to 50 mg/kg in murine models . However, it exhibited limited activity against certain other cancer types, such as lung and prostate cancers.

| Cell Line | ED50 (µM) | In Vivo Dose Range (mg/kg) |

|---|---|---|

| MCF-7 | 0.2–1.0 | 6.25–50 |

| A2780 | Not specified | Not specified |

| Lu1 | Not effective | Not applicable |

| LNCaP | Not effective | Not applicable |

Structural Modifications and Derivatives

Research has also focused on modifying Aculeatin A to enhance its biological activity and reduce toxicity.

- Semi-Synthetic Derivatives : Modifications at the C-4 position of Aculeatin A have been explored to develop more potent analogs. Some derivatives showed decreased cytotoxicity compared to the parent compound, indicating that careful structural modifications are crucial for optimizing therapeutic efficacy .

- Case Studies on Derivatives : Several semi-synthetic compounds derived from Aculeatin A were tested against a panel of human cancer cell lines, with some exhibiting comparable potency to the original compound . This highlights the importance of structure-activity relationship studies in drug development.

Analyse Des Réactions Chimiques

Oxidative Spirocyclization

The spiroketal core is often constructed via phenolic oxidation. In early syntheses, [bis(trifluoroacetoxy)iodo]benzene (PIFA)-mediated oxidative spirocyclization was pivotal (Fig. 1) . For example:

-

Intermediate 3 undergoes PIFA oxidation in acetone/H₂O (9:1), followed by camphorsulfonic acid (CSA)-catalyzed intramolecular oxa-Michael addition, yielding the polyspirocyclic compound 1 in 58% yield .

-

Stereoselectivity arises from axial hydrogen positioning in the transition state, favoring the Re-face attack .

Double Intramolecular Oxa-Michael Addition (DIOMA)

Tong et al. developed a DIOMA approach for spiroketal formation :

-

Secondary/tertiary alcohols undergo sequential 6-endo-dig and 5-exo-trig cyclizations.

-

Selective reduction (e.g., L-selectride/MnO₂) produces aculeatin A as a single isomer .

Claisen Condensation

A critical step in diketone 4 synthesis involves Claisen condensation between ketone 10 and acyl chloride 12 (Scheme 3) :

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| 10 + 12 | TiCl₄, DIPEA, NMP | Diketone 4 | 80% (optimized) |

Asymmetric Aldol Reaction

The Crimmins aldol reaction establishes stereocenters with high diastereoselectivity :

-

1-Tetradecanal reacts with chiral oxazolidinone 5 under TiCl₄/DIPEA, yielding aldol adduct 7 (65% yield, 93:7 dr) .

[3+2]-Cycloaddition

A 2025 collective synthesis employs [3+2]-cycloaddition for rapid assembly of the spirocyclic core :

Hydroxy-Directed Reduction

Weinreb ketone 9 undergoes stereoselective reduction to install the C-4 hydroxy group :

Deprotection and Cyclodehydration

TBAF-mediated deprotection of TBS ethers and TsOH·H₂O-catalyzed cyclodehydration (Table 1) :

| Conditions | Solvent | Time (h) | Yield |

|---|---|---|---|

| TsOH·H₂O (5 eq.) | Acetone | 5 | 80% |

Semi-Synthetic Derivatives and Bioactivity

Modifications at the C-4 hydroxy group impact cytotoxicity (Table 3) :

| Derivative | ED₅₀ (µM, MCF-7) |

|---|---|

| Aculeatin A (1) | 0.2 |

| Acetylated (1a) | 1.5 |

| Benzoylated (1d) | 14.6 |

Derivatives with free C-4 OH retain potency, while protected forms show reduced activity .

Comparative Synthetic Routes

Challenges and Innovations

Propriétés

Formule moléculaire |

C26H42O4 |

|---|---|

Poids moléculaire |

418.6 g/mol |

Nom IUPAC |

(2R,4R,6R)-2-hydroxy-4-tridecyl-5,7-dioxadispiro[5.1.58.26]pentadeca-9,12-dien-11-one |

InChI |

InChI=1S/C26H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-24-20-23(28)21-26(29-24)19-18-25(30-26)16-14-22(27)15-17-25/h14-17,23-24,28H,2-13,18-21H2,1H3/t23-,24-,26-/m1/s1 |

Clé InChI |

UAFRNLHPKTXIOW-DGWZTRNLSA-N |

SMILES isomérique |

CCCCCCCCCCCCC[C@@H]1C[C@H](C[C@@]2(O1)CCC3(O2)C=CC(=O)C=C3)O |

SMILES canonique |

CCCCCCCCCCCCCC1CC(CC2(O1)CCC3(O2)C=CC(=O)C=C3)O |

Synonymes |

aculeatin A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.